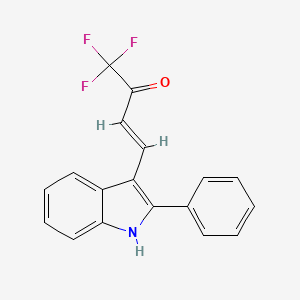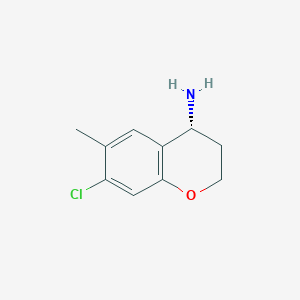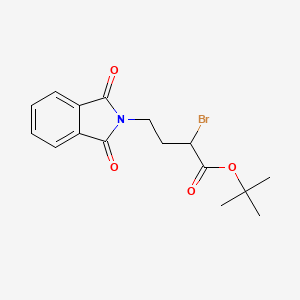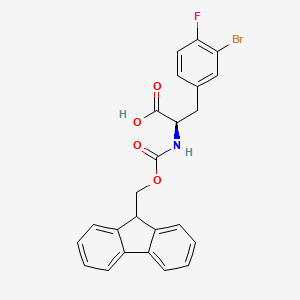
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-YL)but-3-EN-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound with the molecular formula C18H12F3NO
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction occurs at room temperature (20°C) in an ethyl ether solvent. The process involves a [3+2]-cycloaddition of the reagents, followed by a [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and indole groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to modulate various biochemical processes through its unique chemical structure .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but contains a hydroxy group instead of an indole group.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of an indole group.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a hydroxyl group instead of an indole group.
Uniqueness
1,1,1-Trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one is unique due to the presence of both trifluoromethyl and indole groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development in various fields.
属性
分子式 |
C18H12F3NO |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
(E)-1,1,1-trifluoro-4-(2-phenyl-1H-indol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)16(23)11-10-14-13-8-4-5-9-15(13)22-17(14)12-6-2-1-3-7-12/h1-11,22H/b11-10+ |
InChI 键 |
DYKWTBKVCRYPDH-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=C/C(=O)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)

![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)


![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)



